N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
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Overview
Description
N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolizine core, a cyanophenyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of a suitable precursor to form the quinolizine ring system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the quinolizine intermediate.
Methoxylation: The methoxy group is introduced via an electrophilic substitution reaction, typically using methanol as the methoxy source in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)methanesulfonamide
- N-(4-cyanophenyl)cyclopropanecarboxamide
- N-(4-cyanophenyl)-2-cyclopentylacetamide
Uniqueness
Compared to similar compounds, N-(4-cyanophenyl)-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is unique due to its quinolizine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-15-10-16(22)21-9-3-2-4-14(21)17(15)18(23)20-13-7-5-12(11-19)6-8-13/h5-8,10H,2-4,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGBHGHZJQLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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